molecular formula C23H27N3O3 B3860156 5,7-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline

5,7-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline

Cat. No.: B3860156
M. Wt: 393.5 g/mol
InChI Key: QUXBANHXCUKUJC-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the piperazine moiety: The quinoline intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as ultrasonic synthesis have been explored to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and molecular dynamics have provided insights into its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with similar therapeutic uses.

    Trazodone: An antidepressant that contains a piperazine ring.

Uniqueness

5,7-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline stands out due to its unique combination of a quinoline core and a methoxyphenylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

5,7-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-16-13-22(24-18-14-17(27-2)15-21(29-4)23(16)18)26-11-9-25(10-12-26)19-7-5-6-8-20(19)28-3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXBANHXCUKUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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